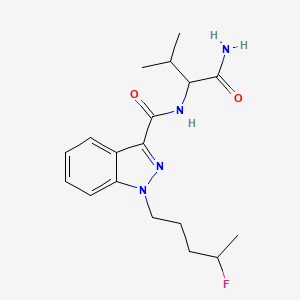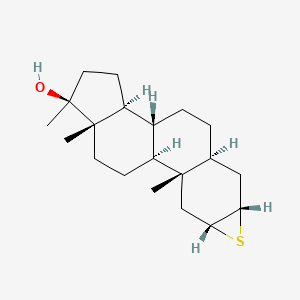
Histone H4 Peptide Substrate (15-24)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone H4 undergoes many modifications including acetylation, methylation, and phosphorylation, each important for regulation of gene transcription. This histone H4 peptide contains a lysine at position 20 which is a substrate or acceptor peptide for the lysine methyltransferases KMT5A (SET8) and KMT5B (SUV4-20H1).
Applications De Recherche Scientifique
1. Histone Deacetylase Assays
- The Histone H4 peptide is used as a substrate in sensitive assays for histone deacetylase activity. These assays help in studying the deacetylation process of lysines in H4, which is significant in gene expression regulation (Waterborg & Matthews, 1982).
2. Understanding HDAC Enzyme Activity
- The activities of histone deacetylase enzymes, particularly HDAC8, are characterized using H4 peptide substrates. These studies reveal how local and distal sequences of the peptides regulate the activity of these enzymes (Gurard-Levin & Mrksich, 2008).
3. LSD1-CoREST Interaction Studies
- The H4 peptide aids in studying the structural basis of LSD1-CoREST selectivity in histone H3 recognition. LSD1, a histone demethylase, interacts with H4 peptide substrates in a specific manner, providing insights into its substrate specificity (Forneris et al., 2007).
4. Histone Acetyltransferase Activity
- Research using synthetic H4 peptides has shown how acetylation at specific lysines affects the activity of histone acetyltransferases like Hat1. These studies contribute to understanding how acetylation patterns are established during chromatin assembly (Makowski et al., 2001).
5. Histone Modification Interactions
- Studies using H4 peptides have demonstrated the interplay between different histone modifications, such as methylation and acetylation, and how they influence each other's activities. For instance, methylation at certain residues affects HDAC8 activity at other sites (Judge et al., 2016).
6. Histone Kinase Inhibition
- The Histone H4 peptide substrate has been used to study the inhibition of protein histidine kinase by compounds like genistein. This helps in understanding the enzymatic mechanisms and potential therapeutic targets (Huang et al., 1992).
7. Substrate Specificity of Protease-Activated Protein Phosphotransferase
- Research has used synthetic H4 peptides to determine the specificity of histone-H4-specific protease-activated protein kinase. This has implications for understanding histone phosphorylation processes (Eckols et al., 1983).
8. Histone Acetylation and Gene Regulation
- The Histone H4 peptide is crucial in studying how histone acetylation is linked to chromatin structural changes and thus gene regulation (Waterborg & Matthews, 1982).
9. Biotinylation of Histone H4
- Studies have identified K8 and K12 in histone H4 as targets for biotinylation. This research helps in understanding how biotinylation affects histone function and gene regulation (Camporeale et al., 2004).
Propriétés
Nom du produit |
Histone H4 Peptide Substrate (15-24) |
|---|---|
Poids moléculaire |
1278 |
Synonymes |
Histone H4K20 Peptide; SET8 Methyltransferase Acceptor Peptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





